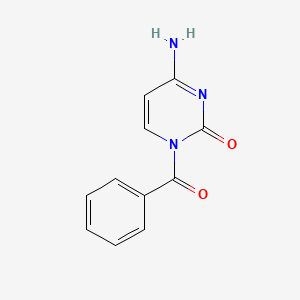

4-Amino-1-benzoylpyrimidin-2(1H)-one

説明

4-Amino-1-benzoylpyrimidin-2(1H)-one is a pyrimidinone derivative characterized by a benzoyl group at the N1 position and an amino substituent at the C4 position of the pyrimidine ring. Pyrimidinones are heterocyclic compounds of significant pharmacological interest, often serving as precursors or active components in drugs targeting conditions such as cancer, hypertension, and viral infections . Structural studies reveal partial double-bond character in C–N bonds (1.322–1.408 Å), indicating conjugation within the heterocycle, while non-planar conformations arise from dihedral angles between substituents .

特性

CAS番号 |

467249-26-9 |

|---|---|

分子式 |

C11H9N3O2 |

分子量 |

215.21 g/mol |

IUPAC名 |

4-amino-1-benzoylpyrimidin-2-one |

InChI |

InChI=1S/C11H9N3O2/c12-9-6-7-14(11(16)13-9)10(15)8-4-2-1-3-5-8/h1-7H,(H2,12,13,16) |

InChIキー |

ZTRXFCGYDLPIDD-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC(=NC2=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N6-benzoyl cytosine typically involves the glycosylation of silyl derivatives of cytosine with acetylated glycals in the presence of a condensing agent such as tin tetrachloride (SnCl4). The reaction proceeds through the formation of N6-nucleosides with a double bond in the 2’ position, followed by the removal of protective groups using a methanol solution of ammonia . Another method involves the catalytic hydrogenation of the double bond in the carbohydrate fragment of the nucleosides obtained, using palladium on strontium carbonate as the catalyst .

Industrial Production Methods

Industrial production methods for N6-benzoyl cytosine are not well-documented in the literature. the general principles of nucleoside synthesis, including the use of protective groups and catalytic hydrogenation, are likely to be employed in large-scale production. The use of environmentally friendly and cost-effective methods, such as the cyclic utilization of protective agents and the avoidance of toxic substances, is also emphasized in industrial settings .

化学反応の分析

Types of Reactions

N6-benzoyl cytosine undergoes various chemical reactions, including transamidation, esterification, and glycosylation. These reactions involve the cleavage of the C–N bond and the formation of new amide or ester bonds .

Common Reagents and Conditions

Transamidation and Esterification: These reactions are catalyzed by zinc triflate and di-tert-butyl peroxide (DTBP), and involve the reaction of secondary amides with aliphatic or aromatic amines and alcohols.

Glycosylation: This reaction involves the use of acetylated glycals and tin tetrachloride (SnCl4) as the condensing agent.

Major Products

The major products formed from these reactions include diverse amides and esters, as well as glycosylated nucleosides with modified carbohydrate moieties .

科学的研究の応用

N6-benzoyl cytosine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Antitumor Activity: N6-benzoyl cytosine has shown potential as an antitumor agent, exhibiting growth inhibitory activity against various tumor cells.

Antiviral Activity: This compound has been evaluated for its potential antiviral properties, particularly against rotaviral infections.

Chemotherapeutic Agent: N6-benzoyl cytosine is also studied for its chemotherapeutic potential, owing to its ability to inhibit the growth of cancer cells.

Building Blocks in Nucleic Acid Synthesis: The compound is used as a building block in the synthesis of modified nucleic acids, which are important for various biological and therapeutic applications.

作用機序

The mechanism of action of N6-benzoyl cytosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The benzoyl group at the N6 position may enhance the compound’s ability to penetrate cell membranes and interact with molecular targets. The exact molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to exert its effects through the inhibition of nucleic acid synthesis and the induction of apoptosis in cancer cells .

類似化合物との比較

Substituent Effects on Molecular Geometry

a. 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one This analogue features dual 4-methylphenyl groups at C4 and C3. The pyrimidine ring exhibits a dihedral angle of 34.87° with the C4-methylphenyl ring and 69.57° with the C5-methylbenzoyl group, creating a twisted conformation that reduces π-conjugation . The steric bulk of methyl groups may hinder intermolecular interactions, contrasting with the parent compound’s benzoyl group, which allows moderate conjugation.

b. 6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one Replacing the benzoyl group with a sulfanyl (SH) substituent at C2 introduces hydrogen-bonding capability.

c. 4-Amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one The iodine atom at C5 and methoxy group at the phenyl ring alter electronic properties. Iodine’s electron-withdrawing effect may polarize the ring, while the methoxy group increases solubility via hydrogen bonding .

Table 1: Structural Comparison

| Compound | Key Substituents | Dihedral Angles (°) | C–N Bond Lengths (Å) |

|---|---|---|---|

| 4-Amino-1-benzoylpyrimidin-2(1H)-one | Benzoyl (N1), NH₂ (C4) | 34.87–69.57 | 1.322–1.408 |

| 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl) | Dual methylphenyl groups | 34.87–69.57 | 1.322–1.408 |

| 6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one | Phenyl (N1), SH (C2) | N/A | N/A |

| 4-Amino-5-iodo-1-(2-methoxyphenyl) | Iodo (C5), methoxyphenyl (N1) | N/A | N/A |

Hydrogen Bonding and Crystal Packing

Intermolecular N–H⋯O hydrogen bonds are critical in 4-Amino-1-benzoylpyrimidin-2(1H)-one, stabilizing its crystal lattice . The analogue 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one exhibits similar hydrogen-bonding patterns but with reduced planarity due to steric effects . In contrast, sulfanyl-containing derivatives (e.g., 6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one) form S–H⋯N bonds, which may enhance solubility in polar solvents .

Pharmacological Relevance

Pyrimidinones are explored for diverse biological activities:

- Anticancer Potential: N(3)-substituted dihydropyrimidin-2(1H)-ones show α1-adrenergic receptor antagonism, analogous to pyridine-based drugs like Niguldipin .

- Antiviral Activity: Sugar-modified derivatives (e.g., 4-Amino-1-[(2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one) demonstrate enhanced bioavailability due to hydrophilic substituents .

- Enzyme Inhibition: 2-(1H-Benzimidazol-2-ylamino)-6-methyl-4(1H)-pyrimidinone’s benzimidazole moiety may target kinases or proteases .

生物活性

4-Amino-1-benzoylpyrimidin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Molecular Formula: C10H10N4O

Molecular Weight: 218.21 g/mol

IUPAC Name: 4-Amino-1-benzoylpyrimidin-2(1H)-one

Anticancer Activity

Research indicates that 4-Amino-1-benzoylpyrimidin-2(1H)-one exhibits anticancer properties , particularly against glioblastoma cells. In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in these highly aggressive brain tumors. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and death.

Antiviral Properties

The compound has also been evaluated for its antiviral activity , particularly against HIV. In a study focusing on structure-activity relationships, derivatives of 4-Amino-1-benzoylpyrimidin-2(1H)-one were found to inhibit HIV reverse transcriptase effectively. The most potent derivatives demonstrated IC50 values in the low micromolar range, indicating their potential as lead compounds for further development .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor . Studies have shown that it can inhibit certain kinases implicated in cancer progression. The inhibition mechanism involves competitive binding to the enzyme's active site, thereby preventing substrate phosphorylation, which is crucial for cancer cell growth .

The biological activity of 4-Amino-1-benzoylpyrimidin-2(1H)-one is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to altered cellular responses:

- Apoptosis Induction: The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Signal Transduction Modulation: It interferes with signaling cascades critical for cell survival and proliferation, particularly in cancer cells.

- Enzyme Interaction: The compound's structural features allow it to bind effectively to target enzymes, inhibiting their activity and leading to downstream effects on cell function.

Data Table: Biological Activities Overview

Case Study 1: Anticancer Efficacy

A study conducted on glioblastoma cell lines demonstrated that treatment with 4-Amino-1-benzoylpyrimidin-2(1H)-one resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, suggesting potent anticancer activity. Flow cytometry analysis revealed an increase in early and late apoptotic cells post-treatment.

Case Study 2: HIV Reverse Transcriptase Inhibition

In a series of experiments aimed at identifying new antiviral agents, derivatives of 4-Amino-1-benzoylpyrimidin-2(1H)-one were synthesized and screened for their ability to inhibit HIV reverse transcriptase. One derivative exhibited an IC50 value of 0.5 µM, showcasing its potential as a candidate for further development into an antiviral therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。